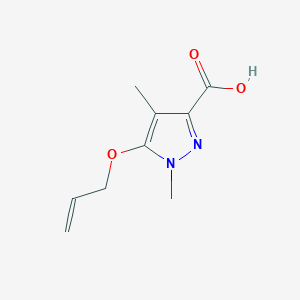

5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid

Übersicht

Beschreibung

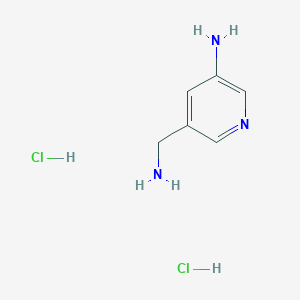

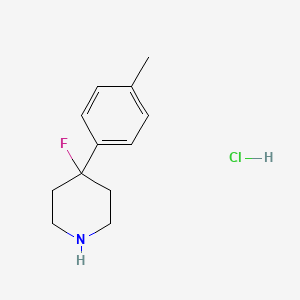

5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid, also known as 5-(allyloxy)-1,4-dimethylpyrazole-3-carboxylic acid, is a carboxylic acid derived from pyrazole. It is a colorless, odorless, and crystalline solid with a molecular formula of C7H12N2O3. This compound has a wide range of applications in scientific research and has been studied extensively in the fields of biochemistry and physiology.

Wissenschaftliche Forschungsanwendungen

Synthetic Biology

Summary of Application

This compound could be used in synthetic biology to engineer microbial cells for the sustainable production of biochemicals.

Methods of Application

Microbial cells are genetically modified to enhance the biosynthesis pathways related to the compound, optimizing production.

Results

The engineered cells could lead to increased yields of desired biochemicals, with data showing improved biosynthetic efficiency .

Biotechnology

Summary of Application

In biotechnology, the compound may serve as a precursor for the bioproduction of valuable chemicals like 5-aminolevulinic acid (5-ALA).

Methods of Application

Bioprocess engineering techniques are used to cultivate engineered Corynebacterium glutamicum for high-level biosynthesis from renewable bioresources.

Results

The results include achieving new records of 5-ALA bioproduction, with significant cost reductions in feedstock .

Photodynamic Therapy

Summary of Application

The compound’s derivatives could be explored for applications in photodynamic diagnosis and therapy for various cancers and skin diseases.

Methods of Application

Derivatives are tested as photosensitizers in clinical trials to evaluate their effectiveness in treating tumors and other diseases.

Results

Clinical outcomes may demonstrate the compound’s efficacy as a photosensitizer, with statistical analyses confirming its therapeutic potential .

Feed Nutrient

Summary of Application

It may be used as an animal feed additive to improve iron status and immune response in livestock.

Methods of Application

The compound is added to animal feed, and its effects on health and growth are monitored through controlled studies.

Results

Studies could show improved health markers in animals, supported by quantitative data on iron levels and immune function .

Agriculture Biostimulant

Summary of Application

As a biostimulant, the compound could enhance crop growth by increasing intracellular chlorophyll or heme levels.

Methods of Application

Agricultural trials are conducted to assess the effects of the compound on crop yield and quality.

Results

The trials may result in increased crop productivity and quality, with statistical evidence supporting the compound’s role as a biostimulant .

Environmental Biodegradation

Summary of Application

Research may focus on the compound’s biodegradation pathways to ensure environmental safety.

Methods of Application

Environmental studies are performed to determine the degradation rate and byproducts of the compound in various ecosystems.

Results

The findings could include detailed degradation profiles, indicating the compound’s environmental impact and biodegradability .

Analytical Chemistry

Summary of Application

This compound can be used in analytical chemistry to study fragmentation patterns in mass spectrometry, aiding in the identification of complex molecules.

Methods of Application

Electron impact mass spectrometry (EI-MS) is used to analyze the fragmentation patterns of derivatives of this compound .

Results

The study of these patterns helps in understanding the electronic effects induced by substitution, which is crucial for predicting reactivity and stability of molecules .

Nanotechnology

Summary of Application

In nanotechnology, derivatives of this compound could be conjugated with fullerenes to create nanoconjugates for medical applications.

Methods of Application

Synthetic pathways are developed to attach the compound to [60]fullerene, creating a prodrug with enhanced pharmacological properties .

Results

Such nanoconjugates can improve the lipophilicity and delivery of drugs, particularly in treatments for skin cancer and brain tumor visualization .

Synthetic Biology for Biochemicals

Summary of Application

The compound may be used in synthetic biology for the sustainable production of biochemicals in engineered microbes.

Methods of Application

Microbial cells, such as Corynebacterium glutamicum, are engineered to optimize the biosynthesis pathways related to the compound .

Results

This can lead to the sustainable and cost-effective production of biochemicals like 5-aminolevulinic acid (5-ALA), with potential applications in medicine and agriculture .

Eigenschaften

IUPAC Name |

1,4-dimethyl-5-prop-2-enoxypyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-4-5-14-8-6(2)7(9(12)13)10-11(8)3/h4H,1,5H2,2-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQJSUPHKPECEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C(=O)O)C)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Allyloxy)-1,4-dimethyl-1H-pyrazole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3'-(Benzyloxy)-5'-fluoro-3-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1381090.png)

![2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride](/img/structure/B1381113.png)